

AC-265347 off-target effects at high concentrations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AC-265347

Cat. No.: B605116

[Get Quote](#)

Technical Support Center: AC-265347

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **AC-265347**. The information focuses on potential off-target effects at high concentrations and is based on publicly available data.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **AC-265347**?

AC-265347 is a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR) with intrinsic agonism, meaning it enhances the receptor's sensitivity to its natural ligand (extracellular calcium) and can also directly activate the receptor to a certain degree.^{[1][2]} It belongs to a different chemical class than the well-known CaSR modulator, cinacalcet.^{[1][3]}

Q2: Has the selectivity of **AC-265347** been characterized?

Early characterization demonstrated that **AC-265347** is selective for the CaSR, with no off-target activation observed at the GABA-B and PTH1 receptors.^[1] Additionally, unlike cinacalcet, **AC-265347** does not inhibit the cytochrome P450 isozyme CYP2D6.^[2] However, comprehensive screening data against a broad panel of kinases and other receptors at high concentrations is not extensively available in the public domain.

Q3: What are the known downstream signaling effects of **AC-265347**?

AC-265347 exhibits biased signaling compared to other CaSR modulators like cinacalcet. It preferentially potentiates the phosphorylation of ERK1/2 over the mobilization of intracellular calcium.^[4] In studies on neuroblastoma, microarray analysis revealed that **AC-265347** upregulates pathways associated with RHO GTPases and cancer testis antigens, while having a lesser effect on genes involved in calcium signaling and endoplasmic reticulum (ER) stress compared to cinacalcet.^{[5][6][7]}

Q4: Are there any known off-target effects of **AC-265347** at high concentrations?

There is limited publicly available data specifically detailing the off-target effects of **AC-265347** at high concentrations from broad screening panels (e.g., kinase or receptor panels). The discontinuation of its clinical evaluation for undisclosed reasons suggests that potential liabilities might have been identified.^[1] Researchers should exercise caution when using high concentrations in their experiments and consider the possibility of uncharacterized off-target activities.

Q5: What is the key difference in the in vivo side effect profile of **AC-265347** compared to cinacalcet?

A significant advantage of **AC-265347** observed in preclinical studies is its reduced propensity to cause hypocalcemia, a common dose-limiting side effect of cinacalcet.^{[3][5][6]} This is likely due to its biased signaling profile at the CaSR.^{[5][6]}

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Unexpected cellular phenotype at high concentrations (>10 μM) not consistent with CaSR activation.	Potential off-target activity. At high concentrations, small molecules can bind to secondary, lower-affinity targets.	<ol style="list-style-type: none">1. Perform a dose-response curve to determine if the effect is concentration-dependent and distinct from the on-target EC50.2. Use a structurally distinct CaSR modulator as a control to see if the effect is specific to the AC-265347 chemical scaffold.3. If available, test the S- and R-enantiomers; the S-enantiomer is reportedly 10-20 fold more potent at the CaSR. A lack of stereoselectivity in the unexpected phenotype could suggest an off-target effect.^[2]4. Consider performing a broad kinase or receptor screen if the phenotype is robust and reproducible.
Discrepancy in signaling pathway activation compared to literature (e.g., expecting calcium mobilization but observing other pathway activation).	Biased signaling of AC-265347. The compound is known to preferentially activate the pERK1/2 pathway over intracellular calcium mobilization. ^[4]	<ol style="list-style-type: none">1. Assay for multiple downstream signaling readouts of CaSR activation, including pERK1/2, inositol phosphate (IP) accumulation, and intracellular calcium flux.2. Compare the signaling profile to that of a different CaSR agonist, like cinacalcet, in your experimental system.

Inconsistent results between different cell lines or tissues.

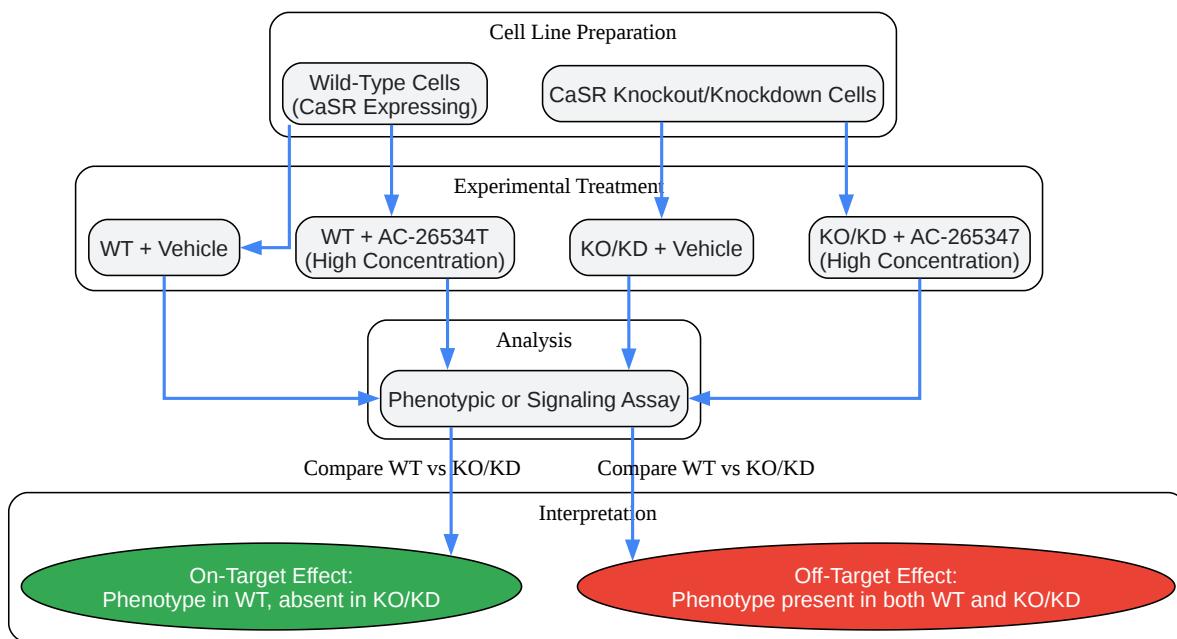
Differential expression of CaSR or downstream signaling partners. The cellular context can significantly influence the outcome of CaSR modulation.

1. Confirm CaSR expression levels in your experimental models via qPCR or western blot. 2. Characterize the baseline activity of the signaling pathways of interest in your specific cell type.

Quantitative Data Summary

Table 1: In Vitro Potency of **AC-265347**

Assay	Parameter	Value	Reference
Cellular Proliferation	EC50	30 nM	[2]
Phosphatidylinositol (PI) Hydrolysis	EC50	10 nM	[2]

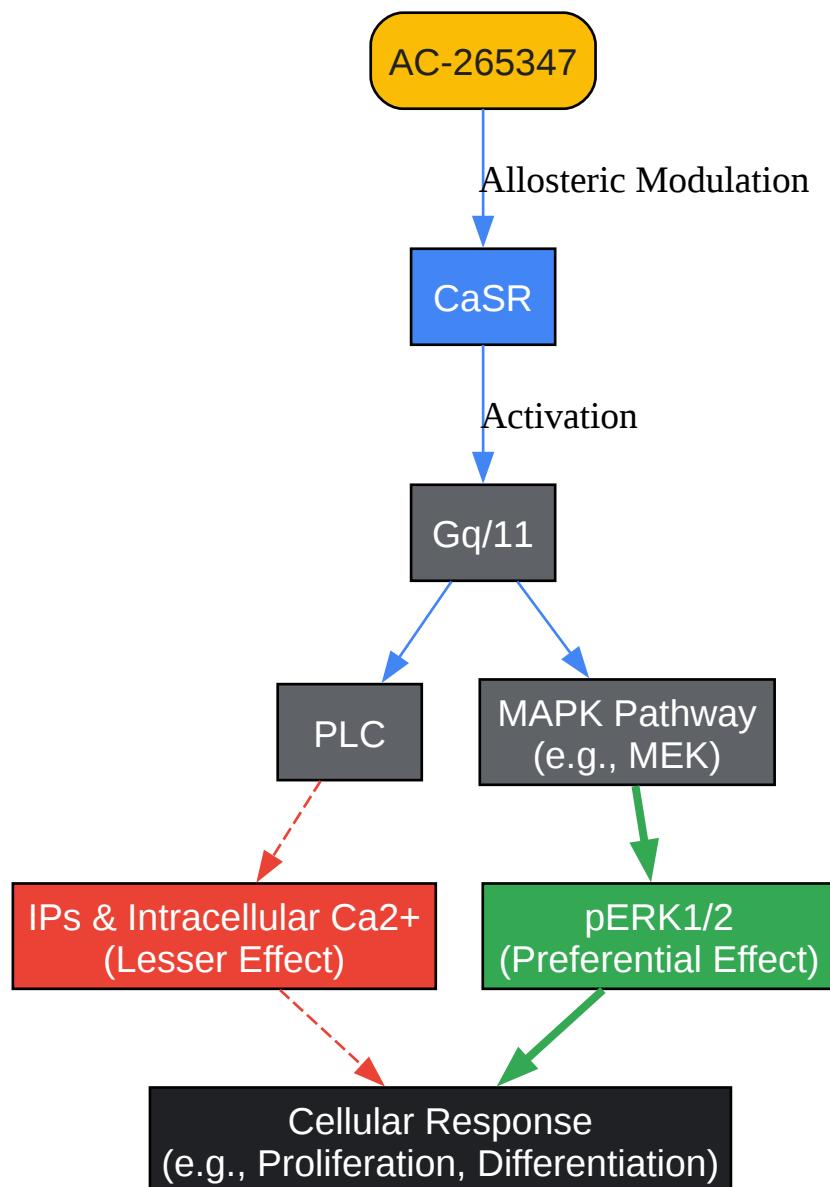

Table 2: Comparative Activity of **AC-265347** Enantiomers

Enantiomer	Potency Comparison	Reference
(S)-AC-265347	~10-20 fold more potent than (R)-AC-265347	[2]

Experimental Protocols

Protocol 1: Assessing On-Target vs. Off-Target Effects Using a CaSR Knockout/Knockdown Model

This protocol is designed to differentiate between cellular effects mediated by the intended target (CaSR) and potential off-target effects.


[Click to download full resolution via product page](#)

Caption: Workflow to distinguish on-target from off-target effects.

Signaling Pathway Diagrams

Diagram 1: Biased Signaling of **AC-265347** at the Calcium-Sensing Receptor (CaSR)

This diagram illustrates the preferential signaling of **AC-265347** through the Gq/11-PLC-IP and MAPK/ERK pathways.

[Click to download full resolution via product page](#)

Caption: Biased signaling of **AC-265347** at the CaSR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AC-265347 Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AC-265347 Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A broad kinase inhibitor library live cell imaging screen using liver, kidney and cardiac hiPSC-ICAM1-eGFP reporter lineages identifies liabilities for TNF α pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of AC265347-Inspired Calcium-Sensing Receptor Ago-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AC-265347 off-target effects at high concentrations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605116#ac-265347-off-target-effects-at-high-concentrations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com